N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound characterized by its unique molecular structure
Properties
IUPAC Name |
N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-15-8-9-18(22-25-20-7-4-12-24-23(20)29-22)14-21(15)26-30(27,28)19-11-10-16-5-2-3-6-17(16)13-19/h4,7-14,26H,2-3,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZQJGGRXMHMEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC5=C(CCCC5)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazolo[5,4-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors such as halogenated pyridines and thioureas
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction steps. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: The thiazolo[5,4-b]pyridine core can be reduced to form thiazolo[5,4-b]pyridine derivatives with different functional groups.
Substitution: The phenyl group can undergo electrophilic substitution reactions to introduce various substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as bromine or nitric acid are used, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Sulfonyl chlorides, sulfonic acids.
Reduction: Thiazolo[5,4-b]pyridine derivatives with reduced functional groups.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound's biological activity has been explored, particularly its potential as a kinase inhibitor, which could be useful in cancer research.
Medicine: Its pharmacological properties are being investigated for potential therapeutic applications, including anti-inflammatory and antimicrobial effects.
Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it may bind to the active site of the kinase enzyme, preventing its activity and thereby affecting cellular signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Thiazolo[5,4-b]pyridine derivatives
Sulfonamide-based molecules
Other tetrahydronaphthalene derivatives
Biological Activity
N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : CHNOS
- Molecular Weight : 435.6 g/mol
- CAS Number : 896679-62-2
The presence of a thiazolo[5,4-b]pyridine moiety and a sulfonamide group contributes to its biological activity, particularly as an inhibitor of key enzymes involved in various diseases.
Inhibition of Phosphoinositide 3-Kinase Alpha (PI3Kα)
One of the most significant findings regarding this compound is its potent inhibitory activity against PI3Kα. The IC value for this inhibition has been reported to be as low as 3.6 nM, indicating strong potential as an anticancer agent. The sulfonamide group plays a crucial role in this activity by participating in essential interactions within the enzyme's active site .
Molecular docking studies have elucidated the interaction mechanism of the compound with PI3Kα. Key interactions include:
- Hydrogen Bonds : Significant hydrogen bonds are formed with residues such as Val851 and Lys802 within the ATP binding pocket.
- Binding Affinity : The structural configuration allows for high binding affinity and specificity towards PI3Kα, which is critical for its anticancer properties .
Comparative Analysis with Related Compounds
A comparative analysis highlights the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-chloro-4-fluorophenyl sulfonamide | Contains a sulfonamide group | Moderate PI3Kα inhibition |
| 5-chlorothiophene-2-sulfonamide | Sulfonamide with thiophene ring | High inhibitory activity |
| 4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine | Thiazole derivative | Antifungal properties |
This table illustrates how variations in substituents and structural motifs influence biological activity. Notably, this compound stands out due to its potent specificity towards PI3Kα .
Case Studies and Research Findings
Several studies have investigated the biological effects of thiazole-containing compounds similar to this compound:
- Antitumor Activity : Research has shown that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, compounds with specific substitutions on the phenyl ring have demonstrated enhanced anticancer properties .
- Anticonvulsant Properties : Some thiazole derivatives have been evaluated for their anticonvulsant activities in animal models. The structure-activity relationship (SAR) studies indicate that specific modifications can lead to increased efficacy .
Q & A
Q. What are the key synthetic routes for N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, and how can reaction conditions be optimized?
Answer: The synthesis involves multi-step protocols, including protection/deprotection strategies and catalytic reductions. For example:
- Step 1: Protection of hydroxyl groups using 3,4-dihydro-2H-pyran (DHP) and pyridinium p-toluenesulfonate (PPTS) in dichloromethane (DCM) .
- Step 2: Reduction of esters to alcohols using lithium aluminium hydride (LAH) in tetrahydrofuran (THF) at 0°C to room temperature .
- Step 3: Iodination via Ph₃P/imidazole/I₂ in diethyl ether/DCM .
Optimization Tips: - Temperature control (e.g., −15°C for CBS-oxazaborolidine reductions) improves stereoselectivity .
- Solvent choice (e.g., acetone for K₂CO₃-mediated reactions) enhances yields .
Q. Which purification techniques are effective for isolating intermediates in the synthesis of this compound?
Answer:
- Solvent Selection: Use methanol or dichloromethane for recrystallization, as solubility data indicate high compatibility .
- Chromatography: Flash column chromatography with silica gel and gradients of ethyl acetate/hexane resolves polar intermediates .
- Workup: Aqueous sodium bicarbonate washes remove acidic byproducts, followed by drying over Na₂SO₄ .
Q. How is the structural integrity of the compound confirmed post-synthesis?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., tetrahydronaphthalene protons at δ 1.5–2.8 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ matching theoretical values) .
- Elemental Analysis: Carbon/hydrogen/nitrogen (CHN) analysis validates purity (>98%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore modifications in the thiazolo[5,4-b]pyridine moiety?
Answer:
- Substituent Variation: Replace the thiazolo-pyridine ring with [1,3,4]thiadiazolo or imidazo[1,2-b]pyridazine analogs to assess bioactivity changes .
- Computational Modeling: Use density functional theory (DFT) to predict electronic effects and docking simulations (e.g., AutoDock Vina) to map binding interactions with target proteins .
- Biological Assays: Test analogs in enzyme inhibition assays (e.g., kinase profiling) to correlate structural changes with potency .
Q. How should contradictory reports on the compound’s biological activity be resolved?
Answer:
- Orthogonal Assays: Validate activity using independent methods (e.g., fluorescence polarization vs. radiometric assays) .
- Batch Reproducibility: Check synthetic consistency via LC-MS and ¹H NMR to rule out impurity-driven discrepancies .
- Meta-Analysis: Cross-reference data with studies on structurally related compounds (e.g., 4-anilidopiperidines) to identify trends .
Q. What computational approaches are suitable for studying the compound’s mechanism of action?
Answer:
- Molecular Dynamics (MD): Simulate ligand-receptor interactions over 100 ns trajectories to assess binding stability .
- ADMET Prediction: Use tools like SwissADME to evaluate pharmacokinetic properties (e.g., logP, metabolic stability) .
- Quantum Mechanics/Molecular Mechanics (QM/MM): Analyze electronic transitions in catalytic sites (e.g., enzyme active pockets) .
Q. What challenges arise in translating in vitro activity to in vivo efficacy, and how can they be addressed?
Answer:
- Metabolic Stability: Perform liver microsome assays (e.g., human/rat microsomes) to identify metabolic hotspots (e.g., sulfonamide cleavage) .
- Pharmacokinetic (PK) Profiling: Measure plasma half-life and bioavailability in rodent models using LC-MS/MS .
- Formulation Optimization: Use PEGylation or liposomal encapsulation to enhance solubility and tissue penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
